Cas no 883236-47-3 (Tris[4-(5-formylthiophene-2-yl)phenyl]amine)

Tris[4-(5-formylthiophene-2-yl)phenyl]amine is a high-purity organic compound featuring a triphenylamine core functionalized with formylthiophene groups. Its conjugated structure and electron-rich properties make it valuable in optoelectronic applications, particularly in organic semiconductors, dye-sensitized solar cells (DSSCs), and light-emitting diodes (OLEDs). The aldehyde groups provide reactive sites for further chemical modifications, enabling tailored material design. The compound exhibits strong absorption and charge-transport characteristics, enhancing device performance. Its thermal stability and solubility in common organic solvents facilitate processing in thin-film fabrication. Researchers favor this material for its versatility in synthesizing advanced functional polymers and small-molecule systems for energy and electronics applications.
Tris[4-(5-formylthiophene-2-yl)phenyl]amine structure
883236-47-3 structure
Product Name:Tris[4-(5-formylthiophene-2-yl)phenyl]amine
CAS No:883236-47-3
MF:C33H21NO3S3
MW:575.719744443893
CID:2811323
PubChem ID:60147284
Update Time:2025-06-08

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Chemical and Physical Properties

Names and Identifiers

    • 5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
    • YSWG640
    • Tris[4-(5-formylthiophene-2-yl)phenyl]amine
    • 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
    • 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
    • 5,5′,5′′-(Nitrilotri-4,1-phenylene)tris[2-thiophenecarboxaldehyde] (ACI)
    • 883236-47-3
    • BS-48673
    • SCHEMBL3630228
    • 2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
    • DTXSID00733821
    • E81858
    • CS-0146266
    • 5-(4-{bis[4-(5-formylthiophen-2-yl)phenyl]amino}phenyl)thiophene-2-carbaldehyde
    • Inchi: 1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H
    • InChI Key: SBRXFORWSATJLQ-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(C2C=CC(N(C3C=CC(C4=CC=C(C=O)S4)=CC=3)C3C=CC(C4=CC=C(C=O)S4)=CC=3)=CC=2)S1

Computed Properties

  • Exact Mass: 575.06835705 g/mol
  • Monoisotopic Mass: 575.06835705 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 9
  • Complexity: 741
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.6
  • Topological Polar Surface Area: 139
  • Molecular Weight: 575.7

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Pricemore >>

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Tris[4-(5-formylthiophene-2-yl)phenyl]amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  rt; 17 h, 95 °C; 95 °C → 20 °C
1.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  2 h, 20 °C
Reference
Chiral aggregates of triphenylamine-based dyes for depleting production of hydrogen peroxide in photochemical water-splitting process
Adelizzi, Beatrice ; et al, Helvetica Chimica Acta, 2019, 102(5),

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  overnight, reflux; cooled
1.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  1 h
Reference
Tristhienylphenylamine-extended dithiafulvene hybrids as bifunctional electroactive species
Ripaud, Emilie; et al, Organic & Biomolecular Chemistry, 2011, 9(4), 1034-1040

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Reference
A star-shaped triphenylamine π-conjugated system with internal charge-transfer as donor material for hetero-junction solar cells
Cravino, Antonio; et al, Chemical Communications (Cambridge, 2006, (13), 1416-1418

Production Method 4

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  16 h, 100 °C
Reference
Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials
Schipper, Derek J.; et al, Chemistry of Materials, 2011, 23(6), 1594-1600

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Reference
Synthesis and photophysical properties of star-shaped triphenylamine derivative
Yang, Hui-hui; et al, Cailiao Kexue Yu Gongcheng Xuebao, 2013, 31(4), 576-580

Production Method 6

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  15 h, reflux
2.2 Reagents: Sodium acetate Solvents: 1,2-Dichloroethane ,  Water ;  2 h, rt
Reference
Triphenylamine-Thienylenevinylene Hybrid Systems with Internal Charge Transfer as Donor Materials for Heterojunction Solar Cells
Roquet, Sophie; et al, Journal of the American Chemical Society, 2006, 128(10), 3459-3466

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Toluene ;  0.25 h, rt
1.2 Reagents: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  rt → 80 °C; overnight, 80 - 90 °C
Reference
The effectiveness of essential-state models in the description of optical properties of branched push-pull chromophores
Sissa, Cristina; et al, Physical Chemistry Chemical Physics, 2010, 12(37), 11715-11727

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 100 °C
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  rt; 17 h, 95 °C; 95 °C → 20 °C
2.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  2 h, 20 °C
Reference
Chiral aggregates of triphenylamine-based dyes for depleting production of hydrogen peroxide in photochemical water-splitting process
Adelizzi, Beatrice ; et al, Helvetica Chimica Acta, 2019, 102(5),

Production Method 9

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Reference
A star-shaped triphenylamine π-conjugated system with internal charge-transfer as donor material for hetero-junction solar cells
Cravino, Antonio; et al, Chemical Communications (Cambridge, 2006, (13), 1416-1418

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Reference
Synthesis and photophysical properties of star-shaped triphenylamine derivative
Yang, Hui-hui; et al, Cailiao Kexue Yu Gongcheng Xuebao, 2013, 31(4), 576-580

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid ;  5 h, 85 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Toluene ;  0.25 h, rt
2.2 Reagents: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  rt → 80 °C; overnight, 80 - 90 °C
Reference
The effectiveness of essential-state models in the description of optical properties of branched push-pull chromophores
Sissa, Cristina; et al, Physical Chemistry Chemical Physics, 2010, 12(37), 11715-11727

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 4 h, 20 °C
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 100 °C
3.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  rt; 17 h, 95 °C; 95 °C → 20 °C
3.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  2 h, 20 °C
Reference
Chiral aggregates of triphenylamine-based dyes for depleting production of hydrogen peroxide in photochemical water-splitting process
Adelizzi, Beatrice ; et al, Helvetica Chimica Acta, 2019, 102(5),

Production Method 13

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  overnight, reflux; cooled
1.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  1 h
Reference
Tristhienylphenylamine-extended dithiafulvene hybrids as bifunctional electroactive species
Ripaud, Emilie; et al, Organic & Biomolecular Chemistry, 2011, 9(4), 1034-1040

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Raw materials

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Preparation Products

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Suppliers

Amadis Chemical Company Limited
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(CAS:883236-47-3)Tris[4-(5-formylthiophene-2-yl)phenyl]amine
Order Number:A1241481
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:45
Price ($):314
Email:sales@amadischem.com

Additional information on Tris[4-(5-formylthiophene-2-yl)phenyl]amine

Tris[4-(5-formylthiophene-2-yl)phenyl]amine: A Versatile Compound in Modern Chemical and Pharmaceutical Research

Tris[4-(5-formylthiophene-2-yl)phenyl]amine (CAS No. 883236-47-3) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, often referred to as TFTPA, is characterized by its trisubstituted amine core and the presence of formylthiophene moieties, which confer it with remarkable properties and reactivity.

The molecular formula of Tris[4-(5-formylthiophene-2-yl)phenyl]amine is C30H21NOS3, and its molecular weight is 519.62 g/mol. The compound's structure consists of three phenyl rings, each substituted with a 5-formylthiophene group, which are all linked to a central amine group. This intricate arrangement provides TFTPA with a high degree of conjugation and delocalization, making it an excellent candidate for various chemical reactions and material applications.

In the realm of organic synthesis, Tris[4-(5-formylthiophene-2-yl)phenyl]amine has been extensively studied for its role as a building block in the synthesis of more complex molecules. Its formyl groups can undergo a variety of reactions, including condensation, reduction, and oxidation processes, which allow for the creation of diverse functional groups and structures. For instance, recent research has shown that TFTPA can be used as a precursor in the synthesis of conjugated polymers and small molecules with tailored electronic properties, making it a valuable tool in the development of organic electronics and photovoltaic materials.

Beyond its synthetic utility, Tris[4-(5-formylthiophene-2-yl)phenyl]amine has also shown promise in pharmaceutical research. The compound's ability to form stable complexes with metal ions has led to its exploration as a potential ligand in metallo-drug design. Metal complexes derived from TFTPA have been investigated for their anticancer properties, with some studies reporting significant cytotoxic effects against various cancer cell lines. The unique electronic configuration of TFTPA allows it to interact effectively with biological targets, making it a promising candidate for the development of novel therapeutic agents.

In addition to its pharmaceutical applications, Tris[4-(5-formylthiophene-2-yl)phenyl]amine has been explored for its potential in catalysis. The presence of formyl groups and the delocalized π-electron system makes TFTPA an effective ligand for transition metal catalysts. Recent studies have demonstrated that TFTPA-based catalysts can facilitate a wide range of reactions, including C-H activation, cross-coupling reactions, and asymmetric synthesis. These findings highlight the versatility of TFTPA as a ligand in homogeneous catalysis and open up new avenues for the development of more efficient and selective catalytic systems.

The physical properties of Tris[4-(5-formylthiophene-2-yl)phenyl]amine, such as its solubility and thermal stability, have also been extensively characterized. The compound is generally soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF), which facilitates its use in various synthetic protocols. Additionally, its thermal stability allows it to withstand moderate heating conditions without significant degradation, making it suitable for high-temperature reactions.

In summary, Tris[4-(5-formylthiophene-2-yl)phenyl]amine (CAS No. 883236-47-3) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists, materials scientists, and drug developers alike. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing various scientific fields.

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Amadis Chemical Company Limited
(CAS:883236-47-3)Tris[4-(5-formylthiophene-2-yl)phenyl]amine
A1241481
Purity:99%
Quantity:5g
Price ($):314
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